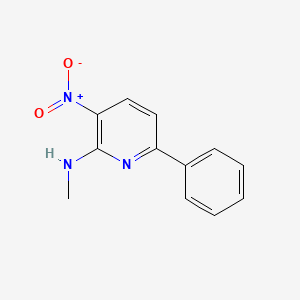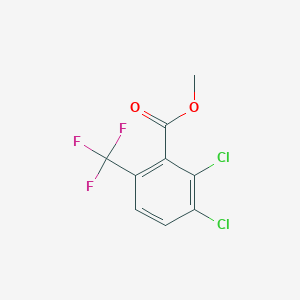
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate
描述
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5Cl2F3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloro-6-(trifluoromethyl)benzoate typically involves the esterification of 2,3-dichloro-6-trifluoromethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2,3-dichloro-6-trifluoromethylbenzyl alcohol.
Oxidation: 2,3-dichloro-6-trifluoromethylbenzoic acid.
科学研究应用
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which methyl 2,3-dichloro-6-(trifluoromethyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins.
相似化合物的比较
Similar Compounds
- Methyl 2,3-dichlorobenzoate
- Methyl 2,3-difluorobenzoate
- Methyl 2,3-dichloro-4-trifluoromethylbenzoate
Uniqueness
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H5Cl2F3O2 |
|---|---|
分子量 |
273.03 g/mol |
IUPAC 名称 |
methyl 2,3-dichloro-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5Cl2F3O2/c1-16-8(15)6-4(9(12,13)14)2-3-5(10)7(6)11/h2-3H,1H3 |
InChI 键 |
RSPHKBDWSVABGK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1Cl)Cl)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

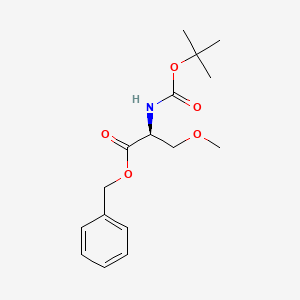
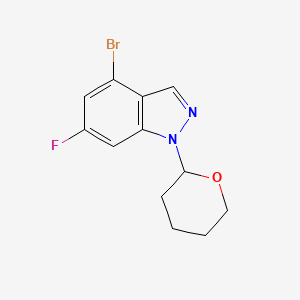
![N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine](/img/structure/B8540546.png)
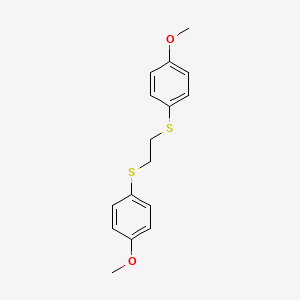
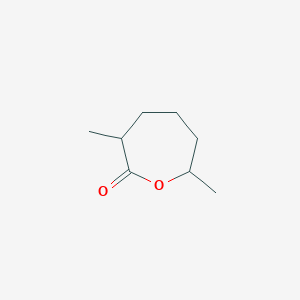
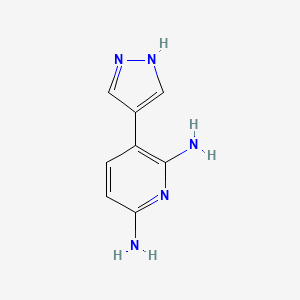
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B8540575.png)
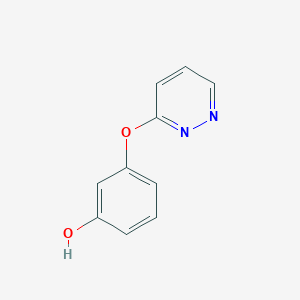
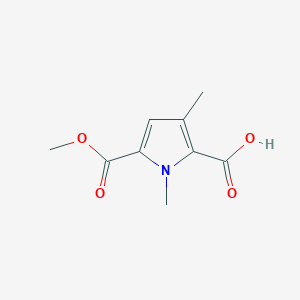
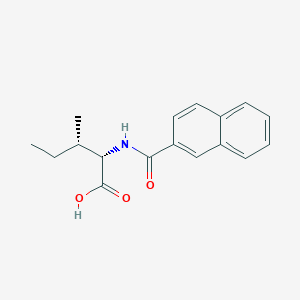
![1-Bromo-8-[(8-bromooctyl)disulfanyl]octane](/img/structure/B8540610.png)
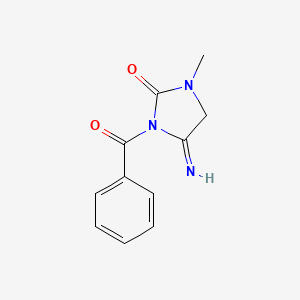
![Carbamic acid,[2-amino-5-[methyl(1-methylethyl)amino]-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8540634.png)
